![molecular formula C23H18ClN3O3 B7706046 N-(4-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide](/img/structure/B7706046.png)
N-(4-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a chemical compound used in scientific research. It belongs to the class of oxadiazole derivatives and is known for its potential pharmacological activities.
Mechanism of Action
The mechanism of action of CPOA is not fully understood. However, it has been reported to exert its pharmacological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. CPOA has also been reported to inhibit the activity of various enzymes such as COX-2, MMP-9, and NOS.
Biochemical and Physiological Effects
CPOA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CPOA has also been reported to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, CPOA has been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
CPOA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. CPOA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, CPOA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, CPOA has low bioavailability, which can limit its in vivo efficacy.
Future Directions
There are several future directions for the study of CPOA. One potential area of research is the development of CPOA analogs with improved pharmacological properties. Another area of research is the investigation of the molecular targets of CPOA and the elucidation of its mechanism of action. Further studies are also needed to determine the in vivo efficacy of CPOA and its potential use as a therapeutic agent in the treatment of various diseases.
Conclusion
In conclusion, CPOA is a chemical compound with potential pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. CPOA has several advantages for lab experiments, including easy synthesis and stability. However, it also has some limitations, such as poor solubility and low bioavailability. Future research directions include the development of CPOA analogs and the investigation of its molecular targets and mechanism of action.
Synthesis Methods
The synthesis of CPOA involves the reaction of 4-chlorophenyl isocyanate with 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to obtain CPOA. The synthesis method of CPOA has been reported in the literature and can be easily replicated in the laboratory.
Scientific Research Applications
CPOA has been extensively studied for its potential pharmacological activities. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. CPOA has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-5-4-6-16(13-15)22-26-23(30-27-22)19-7-2-3-8-20(19)29-14-21(28)25-18-11-9-17(24)10-12-18/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADBAKLZADTYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.